molecular formula C6H16N3O+ B10759583 2,6-Diamino-Hexanoic Acid Amide

2,6-Diamino-Hexanoic Acid Amide

Cat. No.: B10759583
M. Wt: 146.21 g/mol
InChI Key: HKXLAGBDJVHRQG-YFKPBYRVSA-O
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Description

2,6-Diamino-Hexanoic Acid Amide is an organic compound belonging to the class of alpha amino acid amides. It is a derivative of alpha amino acids and is characterized by the presence of two amino groups and an amide group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-Hexanoic Acid Amide can be achieved through several methods. One common approach involves the direct amide coupling of carboxylic acids and amines using diphenylsilane with N-methylpyrrolidine as a catalyst . This method is efficient and does not require the exclusion of air or moisture, making it suitable for large-scale production.

Another method involves the two-step hydrogenation of lysine amide precursors. This process includes subjecting 2-oximino-6-aminohexanamide together with a carboxylic acid and hydrogen in the presence of a hydrogenation catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The scalability of the diphenylsilane-mediated direct amide coupling method makes it a preferred choice for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-Hexanoic Acid Amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted amides. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

2,6-Diamino-Hexanoic Acid Amide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diamino-Hexanoic Acid Amide involves its interaction with specific molecular targets and pathways. It is known to interact with pituitary adenylate cyclase-activating polypeptide, influencing various biological processes . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its amino and amide functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-Hexanoic Acid Amide is unique due to its specific arrangement of amino and amide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C6H16N3O+

Molecular Weight

146.21 g/mol

IUPAC Name

[(5S)-5,6-diamino-6-oxohexyl]azanium

InChI

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)/p+1/t5-/m0/s1

InChI Key

HKXLAGBDJVHRQG-YFKPBYRVSA-O

Isomeric SMILES

C(CC[NH3+])C[C@@H](C(=O)N)N

Canonical SMILES

C(CC[NH3+])CC(C(=O)N)N

Origin of Product

United States

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